2-[(2-bromoprop-2-en-1-yl)sulfanyl]-1H-benzimidazole
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Overview
Description
2-((2-Bromoallyl)thio)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties.
Preparation Methods
The synthesis of 2-((2-Bromoallyl)thio)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with 2-bromoallyl thiol. One common method includes the use of a copper-catalyzed multicomponent reaction, which provides high yields and is efficient . The reaction conditions often involve the use of solvents like acetone or DMF, and the reaction is carried out at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
2-((2-Bromoallyl)thio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-((2-Bromoallyl)thio)-1H-benzo[d]imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((2-Bromoallyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it disrupts the cell membrane integrity of microorganisms, leading to cell death . In anticancer applications, it may inhibit specific enzymes or pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
2-((2-Bromoallyl)thio)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:
- 2-(2-Pyridyl)benzimidazole
- 2-Chlorobenzimidazole
- 2-Bromobenzimidazole
These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical and biological properties . For example, 2-(2-Pyridyl)benzimidazole has shown higher inhibition efficiency in corrosion studies compared to 2-((2-Bromoallyl)thio)-1H-benzo[d]imidazole .
Properties
Molecular Formula |
C10H9BrN2S |
---|---|
Molecular Weight |
269.16 g/mol |
IUPAC Name |
2-(2-bromoprop-2-enylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H9BrN2S/c1-7(11)6-14-10-12-8-4-2-3-5-9(8)13-10/h2-5H,1,6H2,(H,12,13) |
InChI Key |
ROKSCQXJOKXPDZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CSC1=NC2=CC=CC=C2N1)Br |
Origin of Product |
United States |
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